

Technical Support Center: Instrument Response Function (IRF) in ER Flipper-TR FLIM

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ER Flipper-TR 28	
Cat. No.:	B15553085	Get Quote

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Instrument Response Function (IRF) for researchers, scientists, and drug development professionals using ER Flipper-TR in Fluorescence Lifetime Imaging Microscopy (FLIM) experiments.

Frequently Asked Questions (FAQs)

Q1: What is an Instrument Response Function (IRF) in the context of FLIM?

A1: The Instrument Response Function (IRF) represents the temporal profile of the fluorescence signal that your FLIM system would record from a fluorophore with an infinitely short lifetime.[1] It essentially captures the temporal spread of the photon arrival times caused by the instrumentation itself, including the pulsed laser, detectors, and electronics.[2] For accurate fluorescence lifetime measurements, the IRF must be accounted for in the data analysis, typically through a process called deconvolution.[3]

Q2: Why is measuring the IRF crucial for ER Flipper-TR FLIM experiments?

A2: Measuring the IRF is critical for obtaining accurate fluorescence lifetime values from your ER Flipper-TR experiments. The measured fluorescence decay is a convolution of the true fluorescence decay of the probe and the IRF of the system.[4] If the IRF is not considered, especially when measuring short lifetimes or multi-exponential decays, the calculated lifetimes will be inaccurate.[3][4] ER Flipper-TR reports on membrane tension through changes in its fluorescence lifetime, so a precise lifetime measurement is paramount for reliable results.[5][6]



Q3: How often should I measure the IRF?

A3: It is best practice to measure the IRF before each experiment.[7][8] The IRF can be affected by changes in instrument settings, laser stability, and detector performance.[4] Therefore, to ensure the highest accuracy, the IRF should be recorded using the same experimental settings (e.g., laser power, dichroic mirrors, emission filters, and detector settings) as your ER Flipper-TR sample measurement.[1][4]

Q4: What are the common methods for measuring the IRF?

A4: Several methods can be used to measure the IRF:

- Second Harmonic Generation (SHG): Using non-centrosymmetric crystals like urea or KDP, which generate a signal at half the excitation wavelength.[1][4] This is a common and reliable method for multiphoton FLIM systems.
- Scattering Solutions: Using a colloidal suspension like Ludox to scatter the excitation light.[9]
 This method requires careful filtering to ensure only scattered excitation light reaches the detector.
- Quenched Fluorescent Dyes: Using a fluorophore with a known very short lifetime, such as a
 quenched fluorescein solution.[7][8] The dye should have similar excitation and emission
 properties to the experimental probe.[7]
- Synthetic IRF: Some software can generate a synthetic IRF directly from the rising edge of the fluorescence decay profile.[3][7] While convenient, a measured IRF is often more accurate.[3]

Troubleshooting Guide

Q1: My measured IRF is very broad. What could be the cause?

A1: A broad IRF can be caused by several factors:

- Laser Pulse Width: The duration of your laser pulse contributes to the IRF width.
- Detector Timing Jitter: The precision of your detector in timing the arrival of photons.

Troubleshooting & Optimization





- Electronic Noise: Noise in the timing electronics can broaden the IRF.
- Incorrect IRF Measurement: If you are using a fluorescent dye to measure the IRF, ensure it is properly quenched and has a very short lifetime.[7] When using SHG, ensure you are collecting the signal as narrowly as possible around half the excitation wavelength to avoid contamination from fluorescence.[4]

Q2: I am getting a low signal-to-noise ratio when measuring my IRF. What should I do?

A2: Low signal during IRF measurement is a common issue, especially with quenched dyes that have low quantum yields.[1][3] Here are some steps to improve the signal:

- For SHG: While the signal can be very bright and potentially damage detectors, you can start with very low excitation power and gradually increase it.[4] A slight defocusing of the image can also help.[4]
- For Scattering Solutions: Ensure your solution is not too dilute. However, be cautious as a very concentrated solution can lead to multiple scattering events. The count rate for the IRF measurement should ideally be much lower than for your sample measurement.[9]
- Increase Acquisition Time: Acquiring the IRF for a longer period can improve the signal-tonoise ratio.

Q3: The lifetime values for my ER Flipper-TR probe seem incorrect even after IRF deconvolution. What else could be wrong?

A3: If your lifetime values are still suspect after accounting for the IRF, consider the following:

- IRF and Sample Mismatch: Ensure that the IRF was measured with the exact same settings as your sample.[1][4] Any discrepancy in laser power, filters, or detector settings can lead to an inaccurate deconvolution.
- Background Fluorescence: The ER is a complex environment, and there might be background fluorescence that is not accounted for. A background subtraction step might be necessary.[2]



- Incorrect Fitting Model: ER Flipper-TR often exhibits a double-exponential decay.[5] Ensure you are using an appropriate fitting model in your analysis software.
- Probe Environment: Changes in the local environment of the ER membrane, other than tension, can also affect the probe's lifetime.[5]

Quantitative Data Summary

Parameter	Typical Value/Range	Source
ER Flipper-TR Excitation Wavelength	485 nm or 488 nm	[5][10]
ER Flipper-TR Emission Collection	575 - 625 nm (e.g., 600/50 nm bandpass)	[5][10]
ER Flipper-TR Fluorescence Lifetime	2.8 - 7.0 ns	[5][11]
Typical IRF Full Width at Half Maximum (FWHM)	Several hundred picoseconds	[3]
Laser Repetition Rate for Flipper-TR	20 MHz (ideal)	[12][13]

Experimental Protocols

Protocol 1: IRF Measurement using Second Harmonic Generation (SHG) from Urea Crystals

- Prepare Urea Crystals: Dissolve urea in ethanol to create a saturated solution. Place a drop
 of this solution onto a coverslip and allow it to evaporate, which will result in the formation of
 micro-crystals.[9]
- Microscope Setup:
 - Place the coverslip with urea crystals on the microscope stage.
 - Use the same objective and dichroic mirror that you will use for your ER Flipper-TR experiment.



- Remove any emission filters or use a bandpass filter centered at half the wavelength of your two-photon excitation laser.[1]
- Image Acquisition:
 - Focus on the urea crystals.
 - Set your two-photon laser to the same wavelength you will use for your experiment.
 - Crucially, start with a very low laser power to avoid damaging the detector, as the SHG signal can be very intense.[4]
 - Gradually increase the laser power until you see a signal. You can also slightly defocus to spread the signal.[4]
 - Acquire the SHG signal using the same FLIM settings (e.g., time channels, TAC settings)
 as you will for your sample.[1]
- Data Analysis: The acquired SHG signal is your IRF. This can now be loaded into your FLIM analysis software.

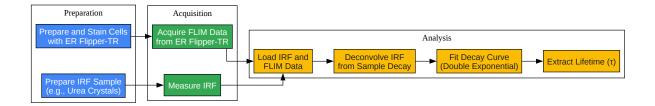
Protocol 2: ER Flipper-TR Staining and FLIM Imaging

- Probe Preparation: Prepare a 1 mM stock solution of ER Flipper-TR in anhydrous DMSO.[5]
- Cell Staining: Dilute the stock solution to the desired concentration (e.g., 1 μM) in your cell culture medium.[5] Apply this staining solution to your cells.
- FLIM Imaging:
 - Image the cells using a FLIM microscope.
 - Excite the ER Flipper-TR probe with a pulsed laser at 485 nm or 488 nm.[5]
 - Collect the fluorescence emission through a bandpass filter, for example, 600/50 nm.[5]
 - Optimize acquisition settings to accumulate sufficient photon counts for good statistics while minimizing phototoxicity.[5]



- Data Analysis:
 - Import the FLIM data into your analysis software.
 - Load the previously measured IRF.
 - Perform a deconvolution and fit the fluorescence decay curves (e.g., from a region of interest in the ER) using a double-exponential model to extract the lifetimes τ1 and τ2.[5]
 The longer lifetime (τ1) is typically used to report on membrane tension.[5]

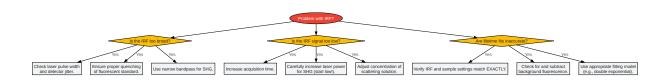
Visualizations



Click to download full resolution via product page

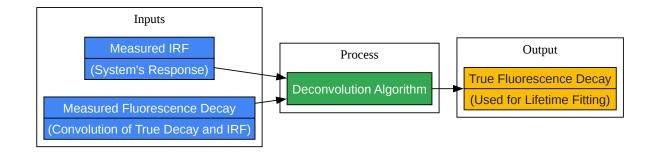
Caption: Workflow for an ER Flipper-TR FLIM experiment, including IRF measurement.





Click to download full resolution via product page

Caption: Troubleshooting decision tree for common IRF issues in FLIM.



Click to download full resolution via product page

Caption: The principle of IRF deconvolution in FLIM data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. becker-hickl.com [becker-hickl.com]
- 2. FLIM Concepts FLIMfit 4.11.1 documentation [flimfit.readthedocs.io]
- 3. Frontiers | On Synthetic Instrument Response Functions of Time-Correlated Single-Photon Counting Based Fluorescence Lifetime Imaging Analysis [frontiersin.org]
- 4. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spirochrome.com [spirochrome.com]
- 6. ER Flipper-TR® ER specific membrane tension probe spirochrome [spirochrome.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. howto:how_to_measure_the_instrument_response_function_irf [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 10. spirochrome.com [spirochrome.com]
- 11. Flipper-TR® Live cell membrane tension probe spirochrome [spirochrome.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Technical Support Center: Instrument Response Function (IRF) in ER Flipper-TR FLIM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553085#instrument-response-function-irf-in-er-flipper-tr-flim]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com